Enhanced 5-HT vs. Dopamine Transporter Selectivity Over 4-Methoxy and Unsubstituted Analogs
In a direct head-to-head comparison using rat striatal synaptosomes, the ethoxy analog exhibited an IC50 of 1.7 ± 0.2 µM for serotonin uptake inhibition and 13.0 ± 0.8 µM for dopamine uptake inhibition, yielding a 5-HT/DA uptake selectivity ratio of 0.13 [1]. This profile was nearly identical to that of the 4-methoxy analog (5-HT IC50 = 1.9 ± 0.3 µM; DA IC50 = 15.0 ± 1.4 µM; ratio = 0.12) but sharply contrasted with (+)-amphetamine, which showed a reversed selectivity favoring dopamine (DA IC50 = 0.19 ± 0.03 µM; 5-HT IC50 = 11.3 ± 1.4 µM; ratio = 59.5) [1].
| Evidence Dimension | 5-HT/DA uptake inhibition selectivity ratio |
|---|---|
| Target Compound Data | 5-HT IC50 = 1.7 ± 0.2 µM; DA IC50 = 13.0 ± 0.8 µM; Ratio = 0.13 |
| Comparator Or Baseline | 4-Methoxyamphetamine: 5-HT IC50 = 1.9 ± 0.3 µM; DA IC50 = 15.0 ± 1.4 µM; Ratio = 0.12. (+)-Amphetamine: 5-HT IC50 = 11.3 ± 1.4 µM; DA IC50 = 0.19 ± 0.03 µM; Ratio = 59.5 |
| Quantified Difference | 5-HT/DA uptake ratio differs by >450-fold vs (+)-amphetamine, and is nearly identical (<10% difference) to the 4-methoxy analog. |
| Conditions | Rat striatal synaptosomes; [3H]-labelled dopamine and 5-HT; incubation at 37°C for 5 min. Results expressed as µM (means ± SEM). |
Why This Matters
This quantifies the compound's bias toward serotonergic over dopaminergic inhibition, which is critical for target-specific neuropharmacological screens and for differentiating its effect from classical psychostimulants.
- [1] Hegadoren, K. M., Greenshaw, A. J., Baker, G. B., Martin-Iverson, M. T., & Lodge, B. A. (1994). 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. Journal of Psychiatry & Neuroscience, 19(1), 57–62. View Source
